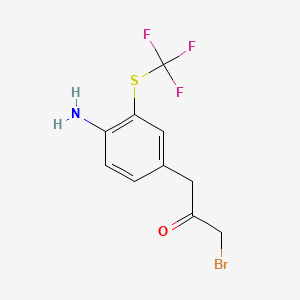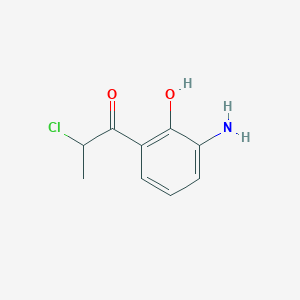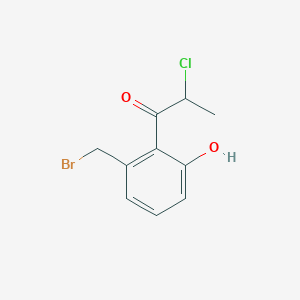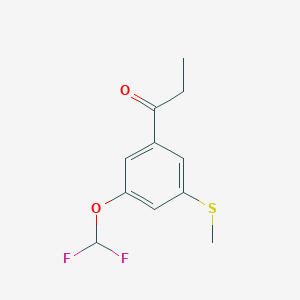
1,3-Bis(chloromethyl)-2,4-dimethylbenzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3-Bis(chloromethyl)-2,4-dimethylbenzene is an organic compound with the molecular formula C10H12Cl2. It is a derivative of xylene, where two methyl groups are substituted with chloromethyl groups. This compound is also known as 2,4-Dimethyl-1,3-bis(chloromethyl)benzene. It is a colorless to light yellow liquid that is used in various chemical reactions and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
1,3-Bis(chloromethyl)-2,4-dimethylbenzene can be synthesized from 2,4-dimethylbenzene (also known as p-xylene) through a chloromethylation reaction. The reaction involves the use of formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions typically include:
- Temperature: 60-80°C
- Reaction time: 3-5 hours
- Catalyst: Zinc chloride
The reaction proceeds as follows: [ \text{C}8\text{H}{10} + 2 \text{CH}2\text{O} + 2 \text{HCl} \rightarrow \text{C}{10}\text{H}_{12}\text{Cl}_2 + 2 \text{H}_2\text{O} ]
Industrial Production Methods
In industrial settings, the production of this compound follows a similar chloromethylation process but on a larger scale. The reaction is carried out in large reactors with continuous monitoring of temperature and pressure to ensure optimal yield and purity. The product is then purified through distillation or recrystallization.
化学反应分析
Types of Reactions
1,3-Bis(chloromethyl)-2,4-dimethylbenzene undergoes various chemical reactions, including:
Nucleophilic substitution reactions: The chloromethyl groups can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation reactions: The methyl groups can be oxidized to form carboxylic acids or aldehydes.
Reduction reactions: The chloromethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium hydroxide, potassium thiolate, or amines are used under basic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride is used under anhydrous conditions.
Major Products
Nucleophilic substitution: Products include substituted benzyl derivatives such as benzylamines, benzylthiols, or benzyl ethers.
Oxidation: Products include 2,4-dimethylbenzoic acid or 2,4-dimethylbenzaldehyde.
Reduction: Products include 2,4-dimethylbenzene.
科学研究应用
1,3-Bis(chloromethyl)-2,4-dimethylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and as a cross-linking agent in protein chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: Utilized in the production of polymers, resins, and other materials with enhanced thermal stability and mechanical properties.
作用机制
The mechanism of action of 1,3-Bis(chloromethyl)-2,4-dimethylbenzene involves its ability to act as an alkylating agent. The chloromethyl groups can react with nucleophilic sites in biological molecules, leading to the formation of covalent bonds. This can result in the inhibition of enzyme activity or the disruption of cellular processes. The molecular targets and pathways involved include:
DNA and RNA: Alkylation of nucleic acids can lead to mutations and cell death.
Proteins: Alkylation of amino acid residues can inhibit enzyme activity and protein function.
相似化合物的比较
1,3-Bis(chloromethyl)-2,4-dimethylbenzene can be compared with other similar compounds such as:
1,3-Bis(chloromethyl)benzene: Lacks the additional methyl groups, making it less sterically hindered and more reactive.
1,4-Bis(chloromethyl)benzene: Has a different substitution pattern, leading to variations in reactivity and applications.
1,3-Bis(bromomethyl)-2,4-dimethylbenzene: Contains bromine atoms instead of chlorine, resulting in different reactivity and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between reactivity and stability, making it suitable for a wide range of applications in research and industry.
属性
CAS 编号 |
2778-40-7 |
|---|---|
分子式 |
C10H12Cl2 |
分子量 |
203.10 g/mol |
IUPAC 名称 |
1,3-bis(chloromethyl)-2,4-dimethylbenzene |
InChI |
InChI=1S/C10H12Cl2/c1-7-3-4-9(5-11)8(2)10(7)6-12/h3-4H,5-6H2,1-2H3 |
InChI 键 |
JEHNWRLQWXMLQC-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=C(C=C1)CCl)C)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


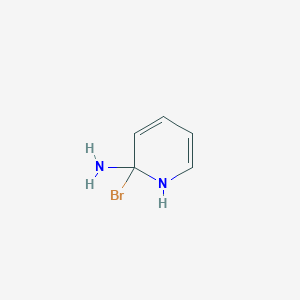
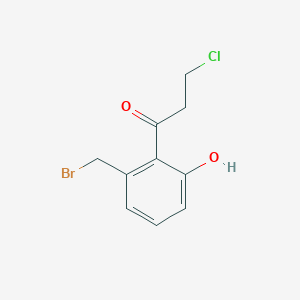

![6,7,8,9-Tetrahydro-5h-[1,2,4]triazolo[1,5-a]azepine](/img/structure/B14064346.png)



